molecular formula C18H22N2O3S B7687446 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide

Cat. No. B7687446
M. Wt: 346.4 g/mol
InChI Key: NCQCMEQUHMAPNG-UHFFFAOYSA-N
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Description

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide, also known as BDBES, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDBES is a sulfonamide derivative that has been synthesized in recent years and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide is not fully understood, but it is believed to involve the formation of a complex with metal ions. The sulfonamide group in 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide is thought to be responsible for the binding of metal ions, while the benzodioxole group is responsible for the fluorescence properties of the compound. The exact mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide is an area of ongoing research.
Biochemical and Physiological Effects:
5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has been shown to have minimal toxicity in vitro, making it a promising compound for use in biological systems. In addition, 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has been shown to be stable under physiological conditions, indicating that it may be suitable for use in vivo. However, further research is needed to fully understand the biochemical and physiological effects of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide is its ease of synthesis, which makes it a readily available compound for use in laboratory experiments. Additionally, 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has been shown to be relatively stable and non-toxic, making it a safe and reliable tool for use in biological systems. However, one limitation of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide is its selectivity for copper ions, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide. One area of interest is the development of new fluorescent probes based on the structure of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide. Additionally, further research is needed to fully understand the mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide and its potential applications in medicinal chemistry. Finally, the use of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide in vivo is an area of ongoing research, with potential applications in the diagnosis and treatment of various diseases.
Conclusion:
In conclusion, 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide is a novel compound that has shown promising results in various scientific research fields. Its ease of synthesis, stability, and non-toxicity make it a useful tool for use in laboratory experiments. Additionally, its potential applications in the detection of metal ions and medicinal chemistry make it an area of ongoing research. Further research is needed to fully understand the mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide involves a series of steps, starting with the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2,3-dihydro-1,3-benzodioxole to form the benzodioxole ester. The ester is then treated with sodium hydride and N-ethyl-N-methylsulfamide to form 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has shown potential applications in various scientific research fields. One of the most promising applications of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide is its use as a fluorescent probe for the detection of metal ions. 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has been shown to selectively detect copper ions in aqueous solutions, making it a useful tool for environmental monitoring and biomedical applications. Additionally, 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-5-19-18(21)16-11-15(10-9-12(16)2)24(22,23)20-17-13(3)7-6-8-14(17)4/h6-11,20H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQCMEQUHMAPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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